molecular formula C18H14O2 B11857834 2-(2-(Naphthalen-2-yl)phenyl)acetic acid

2-(2-(Naphthalen-2-yl)phenyl)acetic acid

Cat. No.: B11857834
M. Wt: 262.3 g/mol
InChI Key: FGGXUGNVPXUMKU-UHFFFAOYSA-N
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Description

2-(2-(Naphthalen-2-yl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a naphthalene ring system attached to a phenyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Naphthalen-2-yl)phenyl)acetic acid typically involves the reaction of naphthalene derivatives with phenylacetic acid derivatives. One common method includes the Friedel-Crafts acylation of naphthalene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Naphthalen-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in various substituted aromatic compounds.

Scientific Research Applications

2-(2-(Naphthalen-2-yl)phenyl)acetic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Naphthalen-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with a phenyl group attached to an acetic acid moiety.

    Naphthaleneacetic acid: Contains a naphthalene ring attached to an acetic acid group.

    Indole-3-acetic acid: A plant hormone with an indole ring structure.

Uniqueness

2-(2-(Naphthalen-2-yl)phenyl)acetic acid is unique due to its combined naphthalene and phenyl structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(2-naphthalen-2-ylphenyl)acetic acid

InChI

InChI=1S/C18H14O2/c19-18(20)12-15-7-3-4-8-17(15)16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,12H2,(H,19,20)

InChI Key

FGGXUGNVPXUMKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

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